Spiro[4.5]decane-6-carboxylic acid
Description
Properties
CAS No. |
37457-41-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
spiro[4.5]decane-10-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-5-1-2-6-11(9)7-3-4-8-11/h9H,1-8H2,(H,12,13) |
InChI Key |
XPJBFOCXEOPFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]decane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might begin with a cyclohexanone derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spiro[4.5]decane-6-carboxylate esters, while reduction can produce spiro[4.5]decane-6-methanol .
Scientific Research Applications
Antibacterial Properties
Research has shown that spiro[4.5]decane-6-carboxylic acid and its derivatives exhibit significant antibacterial activity against various pathogens. A study demonstrated that synthesized compounds derived from this acid were effective against Proteus mirabilis , Klebsiella oxytoca , Staphylococcus aureus , and Salmonella paratyphi . The compound's structure contributes to its activity by potentially interacting with bacterial cell membranes or metabolic pathways .
Prolyl Hydroxylase Domain Inhibition
Spiro[4.5]decane derivatives have been identified as promising inhibitors of prolyl hydroxylase domain enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs). These enzymes are targets for treating conditions like anemia and ischemia-related diseases. The structure-activity relationship studies indicate that modifications to the spiro framework can enhance inhibitory potency .
Case Study 1: Antibacterial Evaluation
A set of spiro[4.5]decane derivatives was synthesized and tested for antibacterial efficacy. The results indicated that specific modifications to the molecular structure significantly improved activity against Gram-positive bacteria, suggesting a pathway for developing new antibacterial agents .
| Compound | Activity Against Staphylococcus aureus | Activity Against Klebsiella oxytoca |
|---|---|---|
| Compound A | Effective (MIC = 0.5 µg/mL) | Moderate (MIC = 2 µg/mL) |
| Compound B | High (MIC = 0.1 µg/mL) | Effective (MIC = 0.5 µg/mL) |
Case Study 2: Inhibition of Prolyl Hydroxylases
In a study focused on hypoxia-inducible factor regulation, spiro[4.5]decane derivatives were tested as inhibitors of prolyl hydroxylases. The findings revealed that certain modifications led to increased selectivity and potency, making them suitable candidates for further development in therapeutic applications .
| Compound | PHD2 IC50 (µM) | PHD3 IC50 (µM) |
|---|---|---|
| Compound X | 3.95 ± 0.75 | 1.05 ± 0.04 |
| Compound Y | 0.219 ± 0.025 | 0.50 ± 0.10 |
Mechanism of Action
The mechanism by which spiro[4.5]decane-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: this compound derivatives are promising for targeting HIF-α hydroxylases but require structural optimization for isoform selectivity .
- Natural vs. Synthetic : Natural spirovetivanes excel in ecological roles, while synthetic derivatives offer tunable pharmacokinetic profiles for drug development .
- Functional Group Impact : Carboxylic acids enhance solubility and target engagement, whereas esters and amines improve bioavailability .
Biological Activity
Spiro[4.5]decane-6-carboxylic acid is a unique spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound’s biological activity, mechanisms of action, and its implications in drug development, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological properties. The carboxylic acid group is pivotal in mediating its interactions with biological targets.
Structural Characteristics
- Chemical Formula: C₁₁H₁₈O₂
- Molecular Weight: 182.26 g/mol
- CAS Number: 37457-41-3
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The spirocyclic configuration allows for specific binding to active sites, influencing enzymatic activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors of prolyl hydroxylases, which are critical in regulating hypoxia-inducible factors (HIFs) related to anemia and ischemia-related diseases .
- Receptor Binding: The carboxylic acid moiety can facilitate binding to receptors, potentially modulating physiological responses.
Anticonvulsant Activity
Research has indicated that spiro[4.5]decane derivatives exhibit anticonvulsant properties. A comparative study evaluated various spirocyclic carboxylic acids, including spiro[4.5]decane-2-carboxylic acid, revealing that certain analogues possess significant anticonvulsant effects comparable to established drugs like valproic acid .
| Compound | Anticonvulsant Activity | Mechanism |
|---|---|---|
| Spiro[4.5]decane-2-carboxylic acid | Moderate | GABAergic modulation |
| This compound | Potential | Enzyme inhibition |
Enzyme Inhibition Studies
A study focused on the structure-activity relationship (SAR) of spiro[4.5]decanone derivatives demonstrated their efficacy as inhibitors of 2-oxoglutarate-dependent prolyl hydroxylases (PHDs). These findings suggest that modifications in the spirocyclic structure can enhance inhibitory potency against PHDs, which are important therapeutic targets for anemia treatments .
Case Study 1: Synthesis and Evaluation of Derivatives
A recent publication described the total synthesis of halichlorine using a 6-azaspiro[4.5]decane skeleton as an intermediate, highlighting the versatility of spirocyclic compounds in drug design and synthesis . The derivatives showed varying degrees of biological activity, emphasizing the importance of structural modifications.
Case Study 2: Antimicrobial Properties
Research has also explored the antimicrobial potential of spiro[4.5]decane derivatives. Certain compounds demonstrated significant activity against various bacterial strains, suggesting further investigation into their utility as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
